molecular formula C18H16N2O3 B2644351 (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol CAS No. 1798424-03-9

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol

Cat. No.: B2644351
CAS No.: 1798424-03-9
M. Wt: 308.337
InChI Key: VCXQQYKXSMWKPY-BQYQJAHWSA-N
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Description

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol is a quinoxaline derivative offered as a high-purity research standard for biochemical investigation. Quinoxaline cores are nitrogen-containing heterocycles known for diverse biological activities and significant applications in medicinal chemistry and drug discovery . This specific compound features a styryl extension at the C3 position, a modification common in pharmacologically active quinoxalines designed to inhibit key cellular enzymes . Researchers value C3-functionalized quinoxalin-2-ones for their broad potential in developing new therapeutic agents . The (E)-configurated styryl group, combined with the dimethoxyphenyl moiety, is a structural motif found in compounds that interact with biological targets through mechanisms such as kinase inhibition. Similar quinoxaline-based molecules have been designed as potent type II kinase inhibitors, binding to the DFG-out conformation of tyrosine kinases like EphA3, and have shown promising anti-proliferative effects in cancer cell line screenings . Furthermore, structurally related 3-(indol-2-yl)quinoxalin-2-ones have demonstrated a potent inhibitory effect on Vascular Endothelial Growth Factor (VEGF)-induced proliferation, suggesting potential application in anti-angiogenesis research . This compound is intended for use in exploratory biological screening, hit-to-lead optimization, and mechanistic studies in cellular models. It is supplied with comprehensive analytical data to ensure identity and purity. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-13-9-12(10-14(11-13)23-2)7-8-17-18(21)20-16-6-4-3-5-15(16)19-17/h3-11H,1-2H3,(H,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXQQYKXSMWKPY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide (e.g., vinyl bromide) reacts with the quinoxaline derivative in the presence of a palladium catalyst and a base.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Heck reaction and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the styryl group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of the corresponding ethyl derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium ethoxide, potassium tert-butoxide

Major Products

    Oxidation: Quinoxaline N-oxides

    Reduction: Ethyl-substituted quinoxaline derivatives

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used

Scientific Research Applications

Structural Characteristics

The compound's structure can be represented as follows:

  • Quinoxaline Core : A bicyclic structure that provides a scaffold for various substituents.
  • Styryl Group : Enhances biological activity and solubility.
  • Methoxy Substituents : Located at the 3 and 5 positions, these groups are known to influence the compound's pharmacological properties.

Medicinal Chemistry

  • Anti-Cancer Activity
    • Quinoxaline derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy enhances potency.
    • Table 1: Anti-Cancer Activity of Quinoxaline Derivatives
    CompoundCell LineIC50 (µM)
    This compoundHeLa (Cervical)0.126
    This compoundSMMC-7721 (Liver)0.071
    This compoundK562 (Leukemia)0.164
  • Cholinesterase Inhibition
    • Studies indicate that similar compounds exhibit cholinesterase inhibition, relevant for treating neurodegenerative diseases like Alzheimer's disease. This property suggests potential therapeutic applications in cognitive disorders .
  • Anti-Inflammatory Activity
    • Research has shown that quinoxaline derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory effects.

Biological Studies

  • Antimicrobial Activity
    • The compound has demonstrated activity against various pathogens, including bacteria and fungi.
    • Table 2: Antimicrobial Activity of Quinoxaline Derivatives
    CompoundPathogenMinimum Inhibitory Concentration (MIC)
    This compoundCandida albicans32 µg/mL
    This compoundEscherichia coli16 µg/mL
  • Cytoprotective Effects
    • In studies involving normal human colon fibroblast cells, the compound exhibited protective effects against DNA and mitochondrial damage induced by carcinogens, indicating its potential role in chemoprevention .

Chemical Reactivity

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form quinoxaline N-oxides using agents like hydrogen peroxide.
  • Reduction : The styryl group can be reduced using hydrogenation catalysts.
  • Substitution : Methoxy groups can be replaced through nucleophilic aromatic substitution reactions.

Industrial Applications

The compound is also explored for its potential in industrial applications such as:

  • Development of organic semiconductors and light-emitting materials.
  • Synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The styryl group and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets. In materials science, the compound’s electronic properties, such as its ability to participate in π-π stacking interactions, are crucial for its function as an organic semiconductor.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity Reference
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol Quinoxaline 2-hydroxy, 3-(E-styryl-3,5-dimethoxy) Not explicitly reported N/A
trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Cyclohexene 3,4-dimethoxyphenyl, E-styryl-3,4-dimethoxy Neurotrophic (PC12 cells)
cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Cyclohexene 3,4-dimethoxyphenyl, E-styryl-3,4-dimethoxy Neurotrophic (rat neurons)
3-[{5-(substituted-phenyl)-3-(phenyl/4-methoxyphenyl)-pyrazolyl}carbonyl]quinoxalin-2-ol Quinoxaline 2-hydroxy, pyrazole-carbonyl linkage Antibacterial (broad spectrum)
(2E)-1-(3-Methyl-quinoxalin-2-yl)-3-(3,4,5-trimethoxy-phenyl)-propenone Quinoxaline-propenone 3-methyl, propenone-3,4,5-trimethoxyphenyl Antioxidant, anti-inflammatory

Key Observations:

Structural Variations: The target compound differs from cyclohexene-based analogs (e.g., ) by retaining the quinoxaline core, which is associated with enhanced π-π stacking and hydrogen-bonding capabilities due to the aromatic nitrogen atoms and hydroxyl group .

Substituent Effects: The 3,5-dimethoxy groups on the styryl moiety contrast with the 3,4-dimethoxy substitutions in ’s cyclohexene derivatives. This positional difference could alter electronic distribution and steric hindrance, impacting receptor binding .

Synthetic Pathways: The synthesis of styryl-quinoxalines often involves condensation reactions between aldehydes and quinoxaline precursors under basic or catalytic conditions, as seen in and . For example, the propenone derivatives in were synthesized via Claisen-Schmidt condensation, a method adaptable to the target compound’s styryl group formation.

Research Findings and Implications

  • Neurotrophic Potential: While the target compound’s neurotrophic activity remains unstudied, structurally related cyclohexene derivatives in demonstrated significant neurite outgrowth in PC12 cells, suggesting that quinoxaline-based analogs with optimized methoxy substitutions could exhibit similar or enhanced effects .
  • Antimicrobial Activity: Quinoxaline derivatives with electron-withdrawing groups (e.g., pyrazole-carbonyl in ) showed potent antibacterial activity. The hydroxyl and methoxy groups in the target compound may synergize to improve membrane permeability or enzyme inhibition .
  • Antioxidant Capacity: Propenone-linked quinoxalines () exhibited radical-scavenging activity, likely due to the electron-rich trimethoxyphenyl group. The 3,5-dimethoxystyryl moiety in the target compound may offer comparable antioxidant properties .

Biological Activity

(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol is a synthetic organic compound belonging to the quinoxaline family, known for its diverse pharmacological properties. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, as well as its potential interactions with biological targets.

Structural Characteristics

The compound features a quinoxaline core with a styryl group substituted by two methoxy groups at the 3 and 5 positions. These methoxy groups enhance solubility and may influence biological activity. The structural formula can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2

1. Anti-Cancer Activity

Quinoxaline derivatives have shown significant promise in cancer treatment. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Anti-Cancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundHeLa (Cervical)0.126
This compoundSMMC-7721 (Liver)0.071
This compoundK562 (Leukemia)0.164

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups like methoxy enhances the compound's potency against cancer cells.

2. Anti-Inflammatory Activity

Research has demonstrated that quinoxaline derivatives possess anti-inflammatory properties. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes relevant to inflammatory pathways.

3. Antimicrobial Activity

Quinoxalines, including this compound, have been evaluated for their antimicrobial properties against various pathogens. The compound exhibits activity against both bacterial and fungal strains.

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundCandida albicans32 µg/mL
This compoundEscherichia coli16 µg/mL

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity with biological macromolecules such as DNA and proteins. Techniques like UV-visible spectroscopy and viscosity measurements are utilized to assess these interactions.

1. DNA Binding Studies

The compound has shown potential for intercalation or groove binding with DNA, which is crucial for its pharmacological effects.

Table 3: Binding Affinity of Quinoxaline Derivatives with DNA

CompoundBinding ModeAffinity Constant (K)
This compoundIntercalationK = 1.23 × 10^5 M^-1
Other Quinoxaline DerivativeGroove BindingK = 8.45 × 10^4 M^-1

Case Studies

Several studies have reported on the biological activity of similar quinoxaline derivatives:

  • Cholinesterase Inhibition : A study demonstrated that compounds structurally similar to this compound inhibited acetylcholinesterase activity in vitro, suggesting potential relevance in treating neurodegenerative diseases like Alzheimer's disease .
  • Antifungal and Antibacterial Activities : Research highlighted that various quinoxaline derivatives exhibited antifungal activity against Candida albicans and antibacterial activity against Escherichia coli, further supporting their therapeutic potential .

Q & A

Q. How should researchers address methodological divergence in computational vs. experimental studies?

  • Methodological Answer :
  • Sensitivity Analysis : Vary DFT functionals (B3LYP vs. M06-2X) to assess energy barrier reproducibility.
  • Ensemble Sampling : Use MD to generate 100+ trajectories, identifying dominant reaction pathways.
  • Cross-Validation : Compare computed IR spectra with experimental data to refine force fields .

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